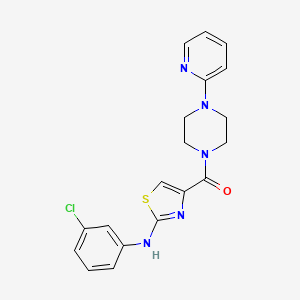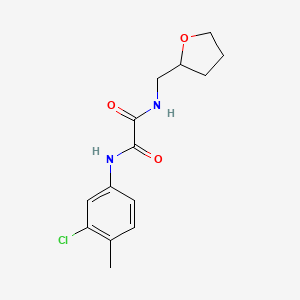
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C14H21NO3 It is characterized by the presence of a phenyl ring substituted with but-3-en-2-yloxy and dimethoxy groups, along with an ethanamine side chain
Wissenschaftliche Forschungsanwendungen
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
Target of Action
The primary targets of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine are currently unknown
Mode of Action
It is known that similar compounds can act as monoamine oxidase inhibitors .
Result of Action
Similar compounds have been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 3-buten-2-ol.
Etherification: The 3,5-dimethoxyphenol undergoes etherification with 3-buten-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-but-3-en-2-yloxy-3,5-dimethoxyphenol.
Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ethylamine to introduce the ethanamine side chain, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the butenyl group to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated amines
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxy-3,5-dimethoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of the butenyl group.
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of the ethanamine group.
Uniqueness
2-(4-But-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that may not be achievable with similar compounds.
Eigenschaften
IUPAC Name |
2-(4-but-3-en-2-yloxy-3,5-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10(2)18-14-12(16-3)8-11(6-7-15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSJSNRIRZXDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)OC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
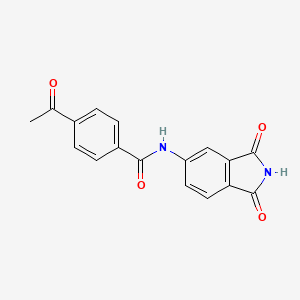
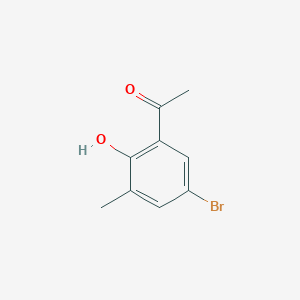
![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

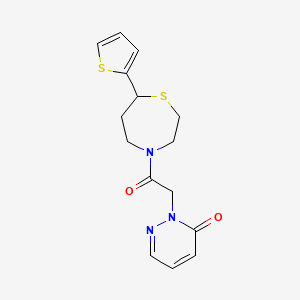
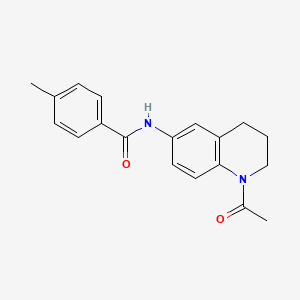
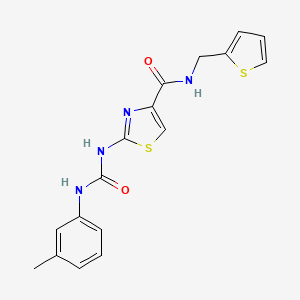
![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
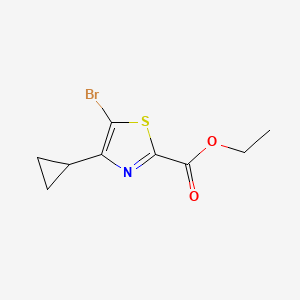
![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)

